Arctic acid

Description

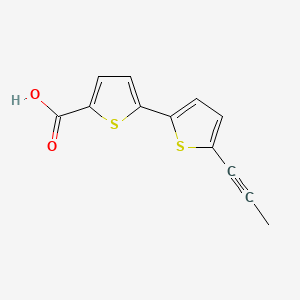

Structure

2D Structure

3D Structure

Properties

CAS No. |

32155-99-0 |

|---|---|

Molecular Formula |

C12H8O2S2 |

Molecular Weight |

248.3 g/mol |

IUPAC Name |

5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H8O2S2/c1-2-3-8-4-5-9(15-8)10-6-7-11(16-10)12(13)14/h4-7H,1H3,(H,13,14) |

InChI Key |

SJVJMFXCINSXFF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Arctic acid?

An In-depth Technical Guide to Acetic Acid

Introduction

Acetic acid, systematically named ethanoic acid, is a simple carboxylic acid with the chemical formula CH₃COOH.[1][2] It is a colorless liquid with a distinctive sour taste and pungent smell.[2][3] In its dilute form, it is the main component of vinegar, typically at a concentration of 4-6% in water.[4][5] The anhydrous (water-free) form is known as glacial acetic acid because it solidifies into ice-like crystals at a temperature slightly below room temperature (16.6 °C or 61.9 °F).[1][3] Acetic acid is a fundamental chemical in both biological systems and industrial processes. In biochemistry, the acetyl group derived from acetic acid is central to the metabolism of carbohydrates and fats, primarily through its derivative, acetyl-CoA.[6][7] Industrially, it is a crucial reagent in the production of polymers, solvents, and other chemical intermediates.[8][9]

Chemical Structure and Properties

Acetic acid consists of a methyl group (-CH₃) attached to a carboxyl group (-COOH).[10] The presence of the carboxyl group allows the molecule to act as a weak acid, capable of donating a proton.[3]

Physicochemical Properties of Acetic Acid

The following table summarizes the key quantitative data for acetic acid.

| Property | Value | Reference |

| Molecular Formula | C₂H₄O₂ | [11] |

| Molar Mass | 60.05 g/mol | [10][12] |

| Appearance | Colorless liquid or crystals | [12] |

| Odor | Strong, pungent, vinegar-like | [3] |

| Density | 1.049 g/cm³ (liquid) | [3] |

| Melting Point | 16.6 °C (61.9 °F) | [3][12] |

| Boiling Point | 117-118 °C (244-245 °F) | [12][13] |

| Solubility in Water | Miscible | [3] |

| pKa | 4.76 | [6] |

| Flash Point | 40 °C (104 °F) | [12] |

Experimental Protocols

Industrial Production: Methanol (B129727) Carbonylation (Cativa™ Process)

The carbonylation of methanol is the most significant industrial method for acetic acid production.[6][14] The Cativa™ process, developed by BP, is an improvement upon the older Monsanto process and uses an iridium-based catalyst.[14][15]

Overall Reaction: CH₃OH + CO → CH₃COOH

Detailed Methodology:

-

Feed Preparation: Methanol and carbon monoxide are used as the primary feedstocks. The Cativa process is more efficient and can operate with lower water concentrations in the reactor compared to the Monsanto process.[15]

-

Reaction: The reaction is carried out in a liquid-phase reactor. The catalyst system consists of an iridium complex, such as [Ir(CO)₂I₂]⁻, and a promoter, typically hydroiodic acid (HI).

-

Catalytic Cycle:

-

The active catalyst reacts with methyl iodide (formed from methanol and HI).

-

This is followed by the insertion of carbon monoxide into the iridium-methyl bond.

-

The resulting acetyl-iridium complex undergoes reductive elimination to release acetyl iodide.

-

Acetyl iodide is then hydrolyzed to produce acetic acid and regenerate the hydroiodic acid promoter.

-

-

Separation and Purification: The product stream from the reactor enters a separation section. Due to the higher stability and activity of the iridium catalyst, the separation process is less complex than in the Monsanto process.[15] The acetic acid is purified through a series of distillation columns to remove water and other byproducts.[15]

Laboratory Analysis: Determination of Acetic Acid in Vinegar via Titration

A common laboratory method to determine the concentration of acetic acid in a vinegar sample is through acid-base titration with a standardized solution of sodium hydroxide (B78521) (NaOH).[16][17]

Reaction: CH₃COOH(aq) + NaOH(aq) → CH₃COONa(aq) + H₂O(l)

Detailed Methodology:

-

Preparation of Vinegar Sample:

-

Titration Setup:

-

Rinse a burette with a small amount of the standardized sodium hydroxide solution and then fill the burette. Record the initial volume.

-

Pipette a known volume (e.g., 20.00 mL) of the diluted vinegar solution into an Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein (B1677637) indicator to the Erlenmeyer flask.[16]

-

-

Titration Procedure:

-

Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask.[17]

-

Continue adding the titrant until the endpoint is reached. The endpoint is indicated by the first appearance of a faint, persistent pink color.[17]

-

Record the final volume of the NaOH solution in the burette.

-

-

Calculation:

-

Calculate the volume of NaOH used by subtracting the initial volume from the final volume.

-

Determine the moles of NaOH used (moles = Molarity × Volume in Liters).

-

Based on the 1:1 stoichiometry of the reaction, the moles of acetic acid are equal to the moles of NaOH used.[16]

-

Calculate the concentration of acetic acid in the diluted vinegar sample, and then account for the initial dilution to find the concentration in the original vinegar sample.

-

Signaling Pathways and Metabolic Role

In biological systems, acetic acid exists primarily as its conjugate base, acetate, at physiological pH.[6] Acetate is a key metabolic intermediate that is converted to acetyl-CoA, a central molecule in metabolism.[7] Acetyl-CoA links carbohydrate, fat, and protein metabolism and is essential for cellular energy production and biosynthesis.[19][20]

Central Role of Acetyl-CoA in Metabolism

Acetyl-CoA is produced from the breakdown of glucose (via pyruvate), fatty acids, and some amino acids.[20] It then enters the citric acid cycle for energy production or is used as a precursor for the synthesis of fatty acids, cholesterol, and ketone bodies.[19][20]

Caption: Central role of Acetyl-CoA in cellular metabolism.

Workflow for Industrial Acetic Acid Production

The following diagram illustrates the general workflow for the industrial production of acetic acid via the Cativa™ process.

Caption: Workflow of the Cativa™ process for acetic acid production.

References

- 1. youtube.com [youtube.com]

- 2. Acetic Acid | Rupa Health [rupahealth.com]

- 3. Acetic Acid - Structure, Properties, Uses | Turito [turito.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetic acid - Wikipedia [en.wikipedia.org]

- 7. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Preparing Glacial Acetic Acid in a Laboratory Setting [ysxlglacialaceticacid.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetic Acid: Structure, Properties, Formula & Uses Explained [vedantu.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acetic acid | 64-19-7 [chemicalbook.com]

- 14. Comprehensive Guide: Production Process of Acetic Acid [chemanalyst.com]

- 15. valcogroup-valves.com [valcogroup-valves.com]

- 16. titrations.info [titrations.info]

- 17. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetyl-CoA - Wikipedia [en.wikipedia.org]

Subject Matter Analysis: "Arctic Acid"

Following a comprehensive review of scientific and technical literature, it has been determined that "Arctic acid" is not a recognized or scientifically documented compound. Search results did not yield any specific molecule with this name within established chemical or biological databases. The term may be proprietary, colloquial, or hypothetical, but it does not correspond to a substance with a known discovery, isolation protocol, or characterized biological function in the peer-reviewed scientific domain.

The information retrieved pertains to broader topics such as:

-

General microbial activity in the Arctic and the impact of climate change on these ecosystems.

-

The chemical properties, production, and uses of acetic acid (ethanoic acid), sometimes referred to in its pure, solid form as glacial acetic acid. This is a common, well-understood organic acid and is not specifically associated with the Arctic in a unique discovery context.

-

Fatty acids found in organisms within Arctic regions.

Without a specific, identifiable compound to research, it is not possible to provide the requested in-depth technical guide on its discovery, isolation, quantitative data, experimental protocols, and signaling pathways. The core requirements of the request presuppose the existence of a body of scientific work on "this compound" which does not appear to be available.

Therefore, the creation of the requested whitepaper cannot be fulfilled, as it would require fabricating scientific data, protocols, and biological pathways for a non-existent substance.

Arctic Acid: An In-depth Technical Guide on a Misnomer and its Related Thiophene Compounds from Arctium lappa

An Important Note on Terminology: The term "Arctic acid" is not a recognized standard in chemical literature. Initial database searches indicate it may be a synonym for "arctate," a compound found in burdock (Arctium lappa)[1]. Further investigation of the chemical constituents of Arctium lappa reveals the isolation of sulfur-containing acetylenic compounds named "this compound-b" and "this compound-c"[1]. This guide will focus on these identifiable, though sparsely researched, bithiophene compounds from Arctium lappa. Given the scarcity of in-depth data, this document synthesizes the available information on their natural sources, proposed biosynthesis, and general experimental protocols for related compounds.

Natural Sources and Identified "this compound" Compounds

The primary natural source of the compounds referred to as "arctic acids" is the plant Arctium lappa, commonly known as burdock[1][2][3]. This biennial plant, belonging to the Asteraceae family, is found in temperate regions of Europe and Asia and has been introduced worldwide[1][2]. Different parts of the plant, including the roots, seeds, and leaves, are known to contain a variety of bioactive compounds, such as lignans (B1203133) (arctigenin and arctiin), caffeoylquinic acid derivatives, flavonoids, and polyacetylenes[4][5][6][7][8][9].

Within the complex chemical profile of Arctium lappa, a series of sulfur-containing acetylenic compounds have been identified. These are the likely candidates for the term "this compound."

Table 1: "this compound" and Related Thiophene (B33073) Compounds from Arctium lappa

| Compound Name | Chemical Class | Reported Source within Arctium lappa |

| This compound-b | Bithiophene derivative | Not specified in available literature |

| This compound-c | Bithiophene derivative | Not specified in available literature |

| Methyl arctate-b | Bithiophene derivative | Not specified in available literature |

| Arctinone-a | Bithiophene derivative | Not specified in available literature |

| Arctinone-b | Bithiophene derivative | Not specified in available literature |

| Arctinol-a | Bithiophene derivative | Not specified in available literature |

| Arctinol-b | Bithiophene derivative | Not specified in available literature |

| Arctinal | Bithiophene derivative | Not specified in available literature |

| Arctinone-a acetate | Bithiophene derivative | Not specified in available literature |

Biosynthesis of Thiophenes

A specific, detailed biosynthetic pathway for "this compound-b" or "this compound-c" in Arctium lappa has not been elucidated in the available scientific literature. However, the general biosynthesis of thiophenes in the Asteraceae family, particularly in the genus Tagetes which is also known for producing these compounds, has been studied. It is proposed that these compounds are derived from long-chain fatty acids and polyacetylenes[10].

The key steps in the formation of the thiophene ring involve the addition of reduced sulfur to the acetylenic groups of a polyacetylene precursor[11]. The biosynthesis is thought to proceed from acetyl-CoA (or a related compound like malonyl-CoA), which serves as the building block[10].

Below is a generalized diagram illustrating the proposed biosynthetic pathway for thiophenes in plants of the Asteraceae family.

Experimental Protocols: A Generalized Approach

Detailed, step-by-step experimental protocols for the specific isolation and purification of "this compound-b" and "this compound-c" are not available in recent literature. However, based on methodologies for isolating related compounds like lignans and other secondary metabolites from Arctium lappa and thiophenes from related species, a general workflow can be constructed.

Workflow for Extraction and Isolation

Methodology Details:

-

Preparation of Plant Material : The plant material (e.g., dried and powdered roots or seeds of Arctium lappa) is the starting point[12][13].

-

Extraction : A suitable organic solvent is used for extraction. Dichloromethane and hydroethanolic solutions have been shown to be effective for extracting various compounds from Arctium lappa roots[13][14]. The choice of solvent will depend on the polarity of the target compounds. For thiophenes, less polar solvents are generally effective. The extraction can be performed at room temperature with stirring or using methods like Soxhlet or ultrasonic-assisted extraction to improve efficiency[14][15].

-

Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure, typically using a rotary evaporator, to yield a crude extract[12].

-

Chromatographic Purification : The crude extract is subjected to chromatographic techniques for purification.

-

Column Chromatography : This is a common first step for separating compounds based on their polarity. Silica gel or polyamide are often used as the stationary phase[12][16]. The extract is loaded onto the column, and a gradient of solvents with increasing polarity is used to elute the compounds.

-

Fraction Collection and Analysis : The eluate is collected in fractions, which are then analyzed using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the compounds of interest[12][16].

-

Pooling and Final Purification : Fractions containing the target compounds are pooled and concentrated. For high purity, a final purification step using preparative or semi-preparative HPLC is often employed[16].

-

-

Structural Elucidation : The structure of the isolated pure compounds is typically determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[17][18].

Conclusion and Future Perspectives

The term "this compound" is not a standard scientific designation but appears to refer to a series of sulfur-containing bithiophene compounds isolated from Arctium lappa. The available scientific literature on these specific compounds is limited, particularly concerning their biosynthesis and detailed, reproducible experimental protocols for their isolation. The information presented in this guide is based on related compounds and general methodologies.

For researchers, scientists, and drug development professionals interested in these compounds, further investigation is required. This would involve the re-isolation and comprehensive structural characterization of "this compound-b" and "this compound-c," followed by studies to elucidate their specific biosynthetic pathway in Arctium lappa. Furthermore, their biological activities would need to be thoroughly evaluated to determine their potential for drug development. The existing body of research on other bioactive compounds from Arctium lappa, such as arctigenin (B1665602) and arctiin (B1665604), suggests that this plant remains a promising source of novel therapeutic agents.

References

- 1. Arctium Species Secondary Metabolites Chemodiversity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arctium - Wikipedia [en.wikipedia.org]

- 3. A review of the pharmacological effects of Arctium lappa (burdock) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 6. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic profile of the bioactive compounds of burdock (Arctium lappa) seeds, roots and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of thiophenes in Tagetes patula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pure.korea.ac.kr [pure.korea.ac.kr]

Physical and chemical properties of Arctic acid

An Examination of 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Arctic acid, systematically named 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid, is a naturally occurring compound found in plant species such as burdock (Arctium lappa) and Rhaponticum uniflorum.[1] As a member of the bi- and oligothiophene class of organic compounds, it is characterized by two linked thiophene (B33073) rings.[2] While the broader family of thiophene derivatives has garnered significant interest for a range of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer properties—specific data on this compound itself remains limited in publicly accessible scientific literature.[2][3] This guide synthesizes the available information on this compound, covering its known chemical and physical properties, and outlines general experimental protocols relevant to its class of compounds. Due to a lack of specific published research, detailed experimental protocols and defined biological signaling pathways for this compound cannot be provided at this time.

Chemical and Physical Properties

This compound is an organic compound containing two linked thiophene rings, which are five-membered aromatic rings each containing one sulfur and four carbon atoms.[2] Its structure is further distinguished by a propynyl (B12738560) group and a carboxylic acid group. While extensive experimental data for this compound is not available, its core properties derived from chemical databases are summarized below.

Identifiers and Structure

| Property | Value | Source |

| IUPAC Name | 5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid | PubChem[1] |

| Synonyms | This compound, Arctate | FooDB[2] |

| CAS Number | 32155-99-0 | PubChem[1] |

| Chemical Formula | C₁₂H₈O₂S₂ | PubChem[1] |

| Canonical SMILES | CC#CC1=CC=C(S1)C2=CC=C(S2)C(=O)O | |

| InChI Key | SJVJMFXCINSXFF-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Data

| Property | Value | Type | Source |

| Molecular Weight | 248.3 g/mol | Computed | PubChem[1] |

| Acidity (pKa) | Weakly Acidic (Value not specified) | Predicted | FooDB[2] |

| Water Solubility | Practically Insoluble | Predicted | FooDB[2] |

| Polar Surface Area | 66.8 Ų | Computed | |

| Rotatable Bond Count | 3 | Computed |

Biological Context and Potential Activity

This compound has been identified in plants like burdock (Arctium lappa), a common resource in traditional medicine.[2][4] Extracts from Arctium lappa are known to possess hepatoprotective, anti-inflammatory, and antiproliferative activities, though the specific contribution of this compound to these effects has not been elucidated.[5]

The broader class of thiophene-containing compounds is known for significant bioactivity. Thiophene derivatives have been investigated for a wide spectrum of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity [3]

-

Anti-inflammatory Properties

-

Anticancer and Antitumor Effects [3]

-

Antioxidant Activity [3]

However, no specific studies detailing the mechanism of action or identifying biological signaling pathways for this compound were found. Research into related thiophene carboxylic acid derivatives has explored their potential as antirheumatic agents by acting as antagonists toward interleukin (IL)-1, but this has not been specifically demonstrated for this compound.[6]

Due to the absence of specific data on its biological interactions, no signaling pathway diagrams can be provided.

Experimental Protocols

Detailed, validated experimental protocols for the specific synthesis, isolation, and analysis of this compound are not available in the reviewed literature. This section provides generalized methodologies based on common practices for related compounds, which would require optimization for this compound.

General Isolation Protocol from Natural Sources

This compound is found in Arctium lappa (burdock) roots. A general workflow for isolating compounds from this source involves sequential solvent extraction.

Methodology:

-

Preparation: Freshly collected plant material (e.g., burdock roots) is washed, dried, and ground into a fine powder.

-

Extraction: A sequential extraction is performed using solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is:

-

n-hexane (to remove nonpolar lipids and waxes)

-

Chloroform or Dichloromethane

-

Ethyl acetate

-

Methanol or Ethanol

-

-

Fractionation: The extract showing the highest concentration of the target compound (as determined by preliminary analysis like TLC or LC-MS) is selected for further fractionation using column chromatography (e.g., silica (B1680970) gel).

-

Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the isolated compound.

-

Identification: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A logical workflow for this process is visualized below.

General Synthesis Protocol for Thiophene Derivatives

The synthesis of complex thiophene carboxylic acids often involves metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to build the bithiophene backbone, followed by functional group manipulations to introduce the carboxylic acid and other substituents. A plausible, though unverified, synthetic approach is outlined below.

Methodology:

-

Coupling Reaction: A suitable brominated thiophene precursor is coupled with a thiophene boronic acid derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) to form the core bithiophene structure.

-

Functionalization: The propynyl group is introduced, potentially via a Sonogashira coupling if a suitable halo-bithiophene intermediate is used.

-

Carboxylation: The carboxylic acid moiety is typically introduced via lithiation of a bromo-substituted precursor with an organolithium reagent (e.g., n-BuLi) followed by quenching with solid carbon dioxide (dry ice).

-

Purification: The final product is purified through recrystallization or column chromatography.

The logical relationship for a potential synthesis is shown below.

General Analytical Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of organic acids.

Methodology:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a pH modifier (e.g., formic acid or phosphoric acid) is common for separating organic acids.

-

Detection: UV detection is suitable, typically in the range of 210-280 nm, to detect the aromatic thiophene rings.

-

Quantification: Quantification is achieved by creating a calibration curve using standards of known concentrations.

Conclusion and Future Directions

This compound (5-[5-(prop-1-yn-1-yl)thiophen-2-yl]thiophene-2-carboxylic acid) is a known natural product whose specific physical, chemical, and biological properties are not yet well-documented in scientific literature. While its structural class, the thiophenes, is associated with a wide range of promising pharmacological activities, further research is required to isolate or synthesize sufficient quantities of this compound for detailed characterization. Future work should focus on establishing robust isolation and synthesis protocols, determining its quantitative physicochemical properties, and screening for biological activity to elucidate any potential therapeutic value and its corresponding mechanism of action.

References

- 1. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Antioxidative and in vitro antiproliferative activity of Arctium lappa root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Arctic acid CAS number and IUPAC name

An in-depth analysis of the chemical compounds identified as "Arctic acid" reveals two distinct thiophene (B33073) derivatives. This technical guide provides a comprehensive overview of their chemical identities, potential therapeutic applications, and generalized experimental methodologies relevant to researchers, scientists, and drug development professionals. Due to the limited specific data on these exact compounds, this guide draws upon the broader context of thiophene and bithiophene derivatives in medicinal chemistry.

Chemical Identification

Two separate compounds have been identified under the trivial name "this compound" in chemical databases.

-

This compound : This refers to the compound with the IUPAC name 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid .[1][2][3]

-

This compound C : This corresponds to the IUPAC name 2-hydroxy-2-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]acetic acid .[4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of both "this compound" compounds as sourced from public chemical databases.

| Property | This compound | This compound C |

| CAS Number | 32155-99-0[1] | 102054-35-3[4] |

| IUPAC Name | 5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carboxylic acid[1] | 2-hydroxy-2-[5-(5-prop-1-ynylthiophen-2-yl)thiophen-2-yl]acetic acid[4] |

| Molecular Formula | C12H8O2S2[1][2] | C13H10O3S2[4][5] |

| Molecular Weight | 248.32 g/mol [1] | 278.34 g/mol |

| Monoisotopic Mass | 247.99657088 Da[2] | 278.00714 Da[5] |

| XlogP (predicted) | 3.6[3] | 2.7[5] |

| Hydrogen Bond Donors | 1 | 2 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Rotatable Bonds | 2 | 3 |

Potential for Drug Development

Thiophene and its derivatives are recognized as important scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[6][7][8] The bithiophene structure present in both "Arctic acids" is of particular interest. Thiophene-containing compounds have been investigated for various therapeutic applications, including:

-

Anticancer Activity : Thiophene derivatives have been explored as inhibitors of key targets in oncology, such as VEGFR-2, which is crucial for tumor angiogenesis.[2] Some have also been shown to induce cancer cell death by blocking the cell cycle and increasing the production of reactive oxygen species (ROS).[2]

-

Anti-inflammatory Properties : Certain thiophene-based compounds have demonstrated anti-inflammatory effects by inhibiting enzymes like COX and 5-LOX, or by modulating the expression of inflammatory cytokines such as TNF-α and IL-8.[9][10]

-

Antimicrobial and Antiprotozoal Effects : The thiophene nucleus is present in several antimicrobial drugs.[6] Bithiophene derivatives, structurally related to "this compound," have shown potent activity against parasites like Leishmania amazonensis.[1][4] The mechanism of action for some of these compounds involves destabilizing the parasite's redox homeostasis through increased ROS production and damage to cellular membranes.[4]

-

Other Therapeutic Areas : The versatility of the thiophene ring has led to its incorporation in drugs for a wide array of conditions, including antipsychotics, antihistamines, and antiplatelet agents.[6]

Given the rich pharmacology of thiophene and bithiophene derivatives, both "this compound" and "this compound C" represent compounds of interest for further investigation in drug discovery programs.

Experimental Protocols

General Synthesis of Thiophene Carboxylic Acid Derivatives

The synthesis of thiophene carboxylic acids can be achieved through various methods. One common approach involves the oxidation of a corresponding thiophene aldehyde or acetylthiophene.[11] For more complex derivatives, multi-step syntheses are often required. For instance, the synthesis of halogenated 2-thiophenecarboxylic acids, which are key building blocks for some insecticides, has been developed using commercially available starting materials and involves steps like bromination, lithiation, and carbonation.[12]

A general synthetic workflow might involve:

-

Starting Material Selection : Choosing a commercially available, appropriately substituted thiophene.

-

Functional Group Interconversion : Modifying the initial thiophene to introduce necessary functional groups. This can include halogenation, formylation, or acylation.

-

Carbonation : Introducing the carboxylic acid moiety, often via a Grignard reagent or an organolithium intermediate followed by reaction with carbon dioxide.

-

Purification : Isolating and purifying the final product using techniques such as crystallization, distillation, or chromatography.

In Vitro Biological Activity Screening

A representative protocol to evaluate the activity against Leishmania promastigotes is as follows:

-

Parasite Culture : Leishmania amazonensis promastigotes are cultured in appropriate media at a constant temperature.

-

Compound Preparation : The test compound ("this compound") is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

-

Assay : Promastigotes are seeded in 96-well plates and incubated with various concentrations of the test compound for a defined period (e.g., 72 hours).

-

Viability Assessment : Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures metabolic activity.

-

Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

To assess the selectivity of the compound, its toxicity against mammalian cells (e.g., macrophages) is evaluated concurrently:

-

Cell Culture : A mammalian cell line (e.g., J774A.1 macrophages) is cultured under standard conditions.

-

Assay : The cells are treated with the same concentrations of the test compound as the parasites.

-

Viability Assessment : Cell viability is measured using a similar method to the antileishmanial assay.

-

Selectivity Index (SI) : The SI is calculated as the ratio of the cytotoxic concentration (CC50) in mammalian cells to the inhibitory concentration (IC50) in parasites. A higher SI indicates greater selectivity for the parasite.

Visualizations

The following diagrams illustrate a potential mechanism of action for a bithiophene derivative and a general workflow for drug discovery involving such compounds.

Caption: Proposed mechanism of action for a bithiophene derivative against Leishmania.

Caption: A generalized workflow for the discovery and preclinical development of thiophene-based drug candidates.

References

- 1. Hydroxyalkyne–Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar [semanticscholar.org]

- 4. Hydroxyalkyne-Bithiophene Derivatives: Synthesis and Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxy(thiophen-2-yl)acetic acid | C6H6O3S | CID 349855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | MDPI [mdpi.com]

- 10. Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 12. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

The Pivotal Role of Key Fatty Acids in Arctic Marine Ecosystems: A Technical Guide

An In-depth Examination of the Biological Functions, Research Methodologies, and Pharmaceutical Potential of Fatty Acids Prevalent in Arctic Marine Organisms

Introduction

While the term "Arctic acid" is not a recognized scientific descriptor for a specific molecule, the inquiry into its potential identity highlights a crucial area of marine biology: the unique and vital roles of specific fatty acids in organisms inhabiting the extreme cold of the Arctic. This technical guide provides a comprehensive overview of the most significant fatty acids found in Arctic marine life, their profound biological functions, the experimental protocols used to study them, and their emerging potential in drug development. For the purpose of this guide, we will focus on the fatty acids that are most abundant and functionally significant in the Arctic marine environment: Eicosapentaenoic acid (EPA, 20:5n-3), Docosahexaenoic acid (DHA, 22:6n-3), Palmitic acid (16:0), Palmitoleic acid (16:1n-7), and Stearidonic acid (18:4n-3).

These molecules are fundamental to the survival and proliferation of marine life in the Arctic, playing critical roles in maintaining cell membrane fluidity in frigid waters, serving as dense energy reserves, and acting as precursors for a host of signaling molecules that regulate physiological processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these vital biomolecules.

Biological Roles and Functions

The fatty acid composition of Arctic marine organisms is a direct reflection of their adaptation to a cold, seasonal environment. The high proportion of long-chain polyunsaturated fatty acids (LC-PUFAs), particularly EPA and DHA, is a hallmark of the Arctic food web.

Maintaining Membrane Fluidity: In the icy waters of the Arctic, the fluidity of cellular membranes is under constant threat of becoming rigid. The incorporation of unsaturated fatty acids, with their kinked structures, into the phospholipid bilayer increases the space between lipid molecules, thereby maintaining the necessary fluidity for proper protein function and cellular transport.[1][2][3] DHA, in particular, is crucial for the function of membranes in the nervous system and retina.[4][5]

Energy Storage: The seasonal nature of primary productivity in the Arctic necessitates efficient energy storage. Fatty acids, particularly saturated and monounsaturated fatty acids like palmitic acid, are calorically dense molecules that serve as a vital energy reserve for marine animals to survive long periods of low food availability.

Signaling Molecules: EPA and DHA are precursors to a class of potent signaling molecules called eicosanoids (from EPA) and docosanoids (from DHA), which include prostaglandins, leukotrienes, and resolvins. These molecules are critical regulators of inflammation, immune responses, and blood clotting.[6][7] The anti-inflammatory properties of resolvins derived from omega-3 fatty acids are of significant interest in biomedical research.[6][8]

Trophic Markers: The distinct fatty acid profiles of different primary producers (e.g., diatoms rich in 16:1n-7 and EPA) are passed up the food chain, allowing scientists to use these fatty acids as biomarkers to trace energy flow and predator-prey relationships within the Arctic marine ecosystem.

Quantitative Data on Fatty Acid Composition

The following tables summarize the fatty acid composition of various Arctic marine organisms, providing a quantitative insight into the prevalence of these key lipids.

Table 1: Fatty Acid Composition of Select Arctic Fish Species (% of Total Fatty Acids)

| Fatty Acid | Arctic Char (Salvelinus alpinus)[9][10] | Arctic Cisco (Coregonus autumnalis) (adult)[9] | Northern Pike (Esox lucius)[11] |

| 16:0 (Palmitic acid) | 15.0 - 20.0 | 18.0 - 22.0 | 20.0 ± 0.3 |

| 16:1n-7 (Palmitoleic acid) | 3.0 - 6.0 | 5.0 - 8.0 | 4.1 ± 0.1 |

| 18:4n-3 (Stearidonic acid) | 1.0 - 3.0 | 1.5 - 3.5 | Not Reported |

| 20:5n-3 (EPA) | 8.0 - 12.0 | 9.0 - 13.0 | 7.3 ± 0.1 |

| 22:6n-3 (DHA) | 15.0 - 25.0 | 12.0 - 20.0 | 26.3 ± 0.6 |

Table 2: Fatty Acid Composition of Select Arctic Marine Invertebrates (% of Total Fatty Acids)

| Fatty Acid | Copepods (Calanus spp.) | Krill (Thysanoessa spp.) | Benthic Amphipods |

| 16:0 (Palmitic acid) | 10 - 20 | 15 - 25 | 12 - 18 |

| 16:1n-7 (Palmitoleic acid) | 5 - 15 | 8 - 18 | 6 - 12 |

| 18:4n-3 (Stearidonic acid) | 1 - 5 | 2 - 6 | 1 - 4 |

| 20:5n-3 (EPA) | 15 - 30 | 10 - 25 | 15 - 25 |

| 22:6n-3 (DHA) | 10 - 25 | 5 - 20 | 8 - 15 |

(Note: Values are approximate ranges compiled from various sources and can vary based on season, location, and diet.)

Experimental Protocols

The accurate analysis of fatty acid composition in marine organisms is crucial for research in this field. The following section details the standard methodologies employed.

Lipid Extraction

The first step in fatty acid analysis is the extraction of total lipids from the biological tissue. Two common methods are the Bligh and Dyer method and the Folch method.

Bligh and Dyer Method (Modified)

This method is suitable for a wide range of marine tissues.[12][13][14]

-

Homogenization: Homogenize a known weight of wet tissue with a chloroform (B151607):methanol (1:2, v/v) solution.

-

Phase Separation: Add chloroform and water to the homogenate to create a biphasic system. The lipids will be in the lower chloroform layer.

-

Collection: Carefully collect the lower chloroform layer containing the lipids.

-

Drying: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Transesterification with Boron Trifluoride-Methanol (BF3-Methanol)

-

Saponification: Saponify the lipid extract with methanolic sodium hydroxide.

-

Methylation: Add BF3-methanol to the saponified lipids and heat to catalyze the methylation of the fatty acids.

-

Extraction: Extract the resulting FAMEs with a non-polar solvent like hexane (B92381).

-

Washing: Wash the hexane layer with a salt solution to remove any remaining reactants.

-

Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent to obtain the purified FAMEs.[15][16][17]

Gas Chromatography (GC) Analysis

The final step is the separation and quantification of the FAMEs using a gas chromatograph.

-

Injection: Inject the FAME sample into the GC.

-

Separation: The FAMEs are separated based on their volatility and interaction with the stationary phase in a capillary column.

-

Detection: A flame ionization detector (FID) is commonly used to detect the FAMEs as they elute from the column.

-

Quantification: The area under each peak is proportional to the amount of that fatty acid, and by using an internal standard, the absolute concentration can be determined.

-

Identification: Peaks are identified by comparing their retention times to those of known standards.[15][18]

Signaling Pathways

The biological effects of these fatty acids are often mediated through complex signaling pathways.

Anti-Inflammatory Signaling of Omega-3 Fatty Acids

EPA and DHA can exert potent anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB pathway and by being converted into specialized pro-resolving mediators (SPMs) like resolvins and protectins.

This pathway illustrates how omega-3 fatty acids, when released from the cell membrane, are converted into SPMs that actively resolve inflammation by inhibiting key pro-inflammatory signaling cascades like NF-κB.[4][6][7][[“]]

Relevance to Drug Development

The unique fatty acids from Arctic marine organisms hold significant promise for the pharmaceutical industry.

Therapeutic Applications of Omega-3 Fatty Acids:

-

Hypertriglyceridemia: Purified ethyl esters of EPA and DHA are approved drugs for lowering high triglyceride levels, a risk factor for cardiovascular disease.[20][21]

-

Inflammatory Disorders: Due to their anti-inflammatory properties, marine omega-3 fatty acids are being investigated for the treatment of a wide range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[8]

-

Neurological Health: The high concentration of DHA in the brain suggests its importance in cognitive function, and research is ongoing into its potential role in preventing or treating neurodegenerative diseases.

Marine Lipids in Drug Delivery:

The unique properties of marine-derived lipids make them attractive for use in advanced drug delivery systems.[22][23][24]

-

Liposomes and Nanoparticles: The amphipathic nature of phospholipids (B1166683) containing PUFAs allows for the formation of liposomes and nanoparticles that can encapsulate and deliver drugs to specific targets in the body, potentially increasing their efficacy and reducing side effects.[22]

-

Enhanced Bioavailability: Lipid-based formulations can improve the oral bioavailability of poorly water-soluble drugs.[25]

Conclusion

While the term "this compound" may be a misnomer, the fatty acids that characterize the Arctic marine ecosystem are of profound scientific and medical importance. Their roles in enabling life to thrive in extreme cold, their intricate involvement in cellular signaling, and their potential for the development of new therapeutics underscore the need for continued research into this fascinating area of marine biochemistry. This guide provides a foundational understanding of these vital molecules, offering a starting point for further exploration by researchers, scientists, and drug development professionals. The continued investigation of these "lipids of the north" promises to yield further insights into biological adaptation and new avenues for improving human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Omega-3 fatty acids in cellular membranes: a unified concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EPA and DHA containing phospholipids have contrasting effects on membrane structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. en.omegor.com [en.omegor.com]

- 9. Fatty Acid Content of Four Salmonid Fish Consumed by Indigenous Peoples from the Yamal-Nenets Autonomous Okrug (Northwestern Siberia, Russia) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 11. mdpi.com [mdpi.com]

- 12. vliz.be [vliz.be]

- 13. biochem.wustl.edu [biochem.wustl.edu]

- 14. tabaslab.com [tabaslab.com]

- 15. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 16. researchgate.net [researchgate.net]

- 17. epic.awi.de [epic.awi.de]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. consensus.app [consensus.app]

- 20. Marine-Derived Pharmaceuticals – Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 22. Nano- and Microdelivery Systems for Marine Bioactive Lipids | MDPI [mdpi.com]

- 23. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 25. cibtech.org [cibtech.org]

An In-depth Technical Guide to the Isomers and Derivatives of Arachidonic Acid

Disclaimer: The term "Arctic acid" does not correspond to a recognized chemical entity in scientific literature. This guide proceeds under the assumption that the intended subject of inquiry is Arachidonic Acid , a compound of significant interest in biomedical research with a phonetically similar name.

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a crucial component of the phospholipids (B1166683) in the cell membranes of the brain, muscles, and liver.[1] It is either obtained from the diet or synthesized from linoleic acid.[2] When cells are activated by various stimuli, arachidonic acid is released from the cell membrane by the action of phospholipase A2.[3] Once liberated, it serves as the primary precursor for the biosynthesis of a diverse group of potent, short-acting signaling molecules known as eicosanoids. These molecules are critical mediators in a wide array of physiological and pathological processes, including inflammation, immunity, pain, fever, and cardiovascular function.[4][5][6] The metabolism of arachidonic acid is a central focus in drug development, with many therapeutic agents targeting the enzymes and receptors involved in its pathways.

Physicochemical Properties

Arachidonic acid and its derivatives are lipid molecules with characteristic physical and chemical properties that influence their biological activity and analytical behavior.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Arachidonic Acid | C20H32O2 | 304.47 | -49.5 | Sparingly soluble in water; soluble in ethanol (B145695), chloroform, ether.[7][8] |

| Prostaglandin (B15479496) E2 (PGE2) | C20H32O5 | 352.47 | - | Soluble in DMSO (100 mM) and ethanol (45 mM).[4] |

| Leukotriene B4 (LTB4) | C20H32O4 | 336.47 | - | Soluble in organic solvents like ethanol, methanol (B129727), and DMSO. |

| Thromboxane (B8750289) A2 (TXA2) | C20H32O5 | 352.47 | - | Highly unstable in aqueous solution, rapidly hydrolyzes to Thromboxane B2. |

Major Metabolic Pathways of Arachidonic Acid

Free arachidonic acid is metabolized by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. These pathways give rise to a wide variety of bioactive eicosanoids.[9]

Cyclooxygenase (COX) Pathway

The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2).[10] PGH2 is an unstable intermediate that is further metabolized by tissue-specific isomerases and synthases into various prostanoids, including prostaglandins (B1171923) (PGD2, PGE2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).[10][11]

Lipoxygenase (LOX) Pathway

The lipoxygenase enzymes (5-LOX, 12-LOX, 15-LOX) introduce a hydroperoxy group into the arachidonic acid backbone.[2] The 5-LOX pathway is particularly important as it leads to the synthesis of leukotrienes.[10] This pathway generates leukotriene A4 (LTA4), which can be converted to leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[10] The LOX pathways also produce hydroxyeicosatetraenoic acids (HETEs) and lipoxins.[10]

Cytochrome P450 (CYP450) Pathway

The cytochrome P450 epoxygenase and hydroxylase enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs) and additional HETEs.[9] These metabolites are involved in the regulation of vascular tone and inflammation.

Biological Activities of Key Derivatives

The eicosanoid derivatives of arachidonic acid exert their biological effects by binding to specific G-protein coupled receptors on the surface of target cells. The potency of these interactions is often quantified by parameters such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).[10][11]

| Derivative | Receptor/Enzyme | Biological Activity | Quantitative Data |

| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 Receptors | Inflammation, vasodilation, pain, fever.[4] | Kd: ~1-10 nM for EP receptors.[4] |

| EP1 Receptor | Least affinity for PGE2.[5] | Kd: 16-25 nM.[5] | |

| EP2 Receptor | Activation leads to increased cAMP.[12] | Kd: ~13 nM (human), ~12 nM (mouse).[2][12] | |

| EP3 Receptor | High affinity for PGE2.[5] | Kd: 0.33-2.9 nM.[5] | |

| Leukotriene B4 (LTB4) | BLT1, BLT2 Receptors | Potent chemoattractant for neutrophils.[13] | - |

| BLT1 Receptor Antagonist (CP-105696) | Blocks LTB4-induced inflammation. | IC50: 8.42 nM.[7] | |

| BLT2 Receptor Antagonist (LY255283) | Inhibits LTB4 binding. | IC50: ~100 nM.[7] | |

| 5-Lipoxygenase-activating protein (FLAP) inhibitor (Fiboflapon) | Inhibits LTB4 synthesis in human blood. | IC50: 76 nM.[7] | |

| Thromboxane A2 (TXA2) | TP Receptor | Platelet aggregation, vasoconstriction.[14] | - |

| Thromboxane A2 Synthase Inhibitor (Picotamide) | Inhibits TXA2 production in platelets. | IC50: 0.43 - 140 µM.[3] | |

| Thromboxane A2 Synthase Inhibitor (Y-20811) | Irreversibly inhibits TXA2 production. | IC50: ~600 pg/10^9 platelets.[1] | |

| TP Receptor Antagonist (Picotamide) | Blocks TXA2 receptor. | Ki: 1472 ± 321 nM ([¹²⁵I]PTA-OH), 1648 ± 431 nM ([³H]U46619).[3] |

Experimental Protocols

The analysis of arachidonic acid and its metabolites is challenging due to their low concentrations in biological samples and their chemical instability. The following protocols outline common methods for their extraction and quantification.

Solid-Phase Extraction (SPE) of Eicosanoids from Biological Fluids

This protocol describes a general method for the extraction of eicosanoids from plasma or serum using a C18 SPE cartridge.

Materials:

-

C18 SPE cartridges

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

2M Hydrochloric acid (HCl)

-

Internal standard solution (containing deuterated eicosanoids)

-

Nitrogen evaporator or centrifugal vacuum evaporator

Procedure:

-

Sample Preparation: Thaw plasma/serum samples on ice. To 1 mL of sample, add an appropriate amount of internal standard. Acidify the sample to a pH of approximately 3.5 with 2M HCl (around 50 µL per mL of plasma).[9] Vortex and let the sample stand at 4°C for 15 minutes. Centrifuge to remove any precipitate.[9]

-

SPE Cartridge Conditioning: Condition the C18 cartridge by washing with 3.5 mL of 100% methanol, followed by equilibration with 3.5 mL of deionized water.[12]

-

Sample Loading: Load the acidified supernatant onto the conditioned C18 cartridge at a slow flow rate (approximately 0.5 mL/min).[12]

-

Washing: Wash the cartridge sequentially with 10 mL of deionized water, 10 mL of 15% methanol in water, and 10 mL of hexane to remove non-polar lipids.[12]

-

Elution: Elute the eicosanoids with 10 mL of ethyl acetate.[12]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[12]

LC-MS/MS Analysis of Eicosanoids

This protocol provides a general framework for the quantitative analysis of eicosanoids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 250 mm, 5 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. For example: 60-80% B over 30 minutes.[15]

-

Flow Rate: 0.3 - 1 mL/min.

-

Column Temperature: 40 °C.[15]

-

Injection Volume: 10 - 50 µL.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters: Optimized for the specific instrument and analytes (e.g., capillary voltage, source temperature, gas flows).

-

SRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure selectivity and sensitivity.

Data Analysis:

-

A calibration curve is generated by analyzing standards of known concentrations.

-

The concentration of each analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

Arachidonic acid and its vast array of derivatives are central to a multitude of biological processes, making them key targets for therapeutic intervention in a wide range of diseases. A thorough understanding of their complex metabolic pathways, biological activities, and the analytical techniques used for their measurement is essential for researchers in both academic and industrial settings. This guide provides a foundational overview of these critical aspects, offering a starting point for more in-depth investigation and application in drug discovery and development.

References

- 1. Irreversible inhibition of thromboxane (TX) A2 synthesis by Y-20811, a selective TX synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Prostaglandin E2 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 5. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 9. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 11. promegaconnections.com [promegaconnections.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. benchchem.com [benchchem.com]

- 14. Thromboxane synthase inhibitors, thromboxane receptor antagonists and dual blockers in thrombotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

Whitepaper: Preliminary Toxicity Profile of Arctic Acid

Introduction

Arctic acid is a novel synthetic compound identified as a potential therapeutic agent. As a prerequisite for further preclinical and clinical development, a comprehensive preliminary toxicological assessment is essential to characterize its safety profile. This document outlines the findings from a series of in vitro and in vivo studies designed to evaluate the cytotoxic, genotoxic, and acute systemic toxicity of this compound. The following sections provide detailed experimental protocols, present key quantitative data in a structured format, and illustrate the associated biological pathways and experimental workflows.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening involved assessing the cytotoxic potential of this compound against a panel of human cell lines to determine its effect on cell viability and establish preliminary concentration-response relationships.

Experimental Protocol: MTT Assay

Human hepatocellular carcinoma (HepG2), human lung carcinoma (A549), and human embryonic kidney (HEK293) cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours. Cells were then treated with this compound at concentrations ranging from 0.1 µM to 500 µM for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.

Data Summary: In Vitro Cytotoxicity

The cytotoxic effects of this compound were quantified and are summarized in the table below.

| Cell Line | Tissue of Origin | IC₅₀ (µM) |

| HepG2 | Liver | 85.6 |

| A549 | Lung | 112.3 |

| HEK293 | Kidney | 247.1 |

Interpretation: this compound demonstrated moderate cytotoxicity against the tested cell lines, with the highest potency observed in the HepG2 liver cell line. This suggests a potential for hepatotoxicity that warrants further investigation.

Hypothetical Apoptotic Signaling Pathway

To explore a potential mechanism for the observed cytotoxicity, a hypothetical signaling pathway was constructed. It is postulated that this compound may induce apoptosis by disrupting the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family, leading to the activation of the caspase cascade.

Caption: Hypothetical pathway of this compound-induced apoptosis.

Acute Oral Toxicity Assessment (In Vivo)

An acute oral toxicity study was conducted in rodents to determine the systemic toxicity of this compound following a single high-dose exposure.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

The study was performed using female Sprague-Dawley rats (8-10 weeks old) in accordance with OECD Guideline 425. Animals were fasted overnight prior to dosing. This compound, formulated in 0.5% carboxymethylcellulose, was administered via oral gavage. The study commenced with a starting dose of 175 mg/kg. Subsequent doses for new animals were adjusted up or down by a factor of 3.2 based on the outcome of the previously dosed animal. Animals were observed for clinical signs of toxicity at 30 minutes, 1, 2, and 4 hours post-dosing, and daily thereafter for 14 days. Body weights were recorded prior to dosing and on days 7 and 14. At the end of the study, all animals were euthanized, and a gross necropsy was performed.

Experimental Workflow Diagram

The workflow for the in vivo study is outlined in the diagram below.

Caption: Workflow for the acute oral toxicity study.

Data Summary: Acute Oral Toxicity

| Parameter | Observation |

| LD₅₀ Estimate | 480 mg/kg |

| Confidence Interval (95%) | 350 - 650 mg/kg |

| Clinical Signs | Lethargy, piloerection, and ataxia observed at doses ≥ 500 mg/kg, resolving within 72 hours. |

| Body Weight Change | No significant effect on body weight gain compared to control group over 14 days. |

| Gross Necropsy | No treatment-related abnormalities observed in any organ. |

Interpretation: Based on the Globally Harmonized System (GHS), this compound is classified as Category 4 ("Harmful if swallowed"). The observed clinical signs were transient and did not correlate with any macroscopic organ damage.

Genotoxicity Assessment

The genotoxic potential of this compound was evaluated through a bacterial reverse mutation test (Ames test) and an in vitro micronucleus assay.

Experimental Protocols

-

Ames Test: The assay was conducted using Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9 mix). This compound was tested at five concentrations, up to 5000 µ g/plate . A significant increase (≥2-fold over control) in the number of revertant colonies was considered a positive result.

-

In Vitro Micronucleus Test: Human peripheral blood lymphocytes were treated with this compound at three concentrations (25, 50, and 100 µM) for 4 hours with S9 and 24 hours without S9. Cytochalasin B was added to block cytokinesis. Cells were harvested, stained, and scored for the presence of micronuclei in binucleated cells.

Data Summary: Genotoxicity Assays

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium, E. coli | With & Without | Negative |

| Micronucleus Test | Human Lymphocytes | With & Without | Negative |

Interpretation: this compound did not induce gene mutations or chromosomal damage in the in vitro systems tested, suggesting a low potential for genotoxicity.

Toxicological Evaluation Decision Framework

The preliminary data informs a structured decision-making process for subsequent development. The logical framework for this evaluation is depicted below.

Caption: Decision tree for continued toxicological evaluation.

Summary and Conclusion

The preliminary toxicity assessment of this compound provides foundational data for its safety profile.

-

Cytotoxicity: this compound exhibits moderate in vitro cytotoxicity, with IC₅₀ values ranging from 85.6 to 247.1 µM.

-

Acute Toxicity: The compound has a low acute oral toxicity profile in rats, with an estimated LD₅₀ of 480 mg/kg.

-

Genotoxicity: this compound is non-mutagenic and non-clastogenic in the in vitro assays conducted.

Collectively, these findings indicate a manageable toxicity profile at this early stage. The observed hepatotoxicity in vitro warrants specific attention in future, longer-term in vivo studies. Based on the decision framework, the current data supports proceeding to sub-chronic toxicity and expanded safety pharmacology studies to further characterize the risk profile of this compound for therapeutic development.

An In-depth Technical Guide on the Solubility of Exemplarate Acid in Common Laboratory Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Arctic acid" is not a recognized chemical entity in standard scientific literature. This document uses "Exemplarate Acid" as a placeholder to provide a comprehensive template for a technical guide on solubility. The data and experimental details presented herein are illustrative and intended to serve as a framework for analysis of a real-world compound.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a detailed overview of the solubility profile of Exemplarate Acid, a novel carboxylic acid derivative, in a range of common laboratory solvents. Understanding these characteristics is essential for advancing drug discovery and development, enabling rational solvent selection for screening, formulation, and analytical activities.[1] This document outlines both kinetic and thermodynamic solubility data, details the experimental protocols used for their determination, and presents a hypothetical signaling pathway to contextualize the compound's potential application.

Solubility Profile of Exemplarate Acid

The solubility of Exemplarate Acid was determined across a panel of solvents commonly used in laboratory settings. The selection of solvents was based on their varying polarities and hydrogen bonding capabilities, which are known to influence the dissolution of organic acids.[3]

Quantitative Solubility Data

The equilibrium solubility of Exemplarate Acid was measured at two standard temperatures to provide a comprehensive dataset for researchers. All data represents the mean of triplicate experiments.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Water (pH 7.4) | 25 | 0.05 | 0.0002 | Very slightly soluble. |

| 37 | 0.08 | 0.0003 | Solubility increases with temperature. | |

| Ethanol | 25 | 15.2 | 0.061 | Freely soluble. |

| 37 | 25.5 | 0.102 | High solubility, suitable for stock solutions. | |

| Methanol | 25 | 12.8 | 0.051 | Freely soluble. |

| 37 | 21.4 | 0.086 | Good alternative to ethanol. | |

| DMSO | 25 | > 200 | > 0.800 | Very soluble, ideal for HTS stock solutions.[4] |

| 37 | > 200 | > 0.800 | Remains highly soluble at physiological temp. | |

| Acetonitrile | 25 | 2.1 | 0.008 | Sparingly soluble. |

| 37 | 3.5 | 0.014 | Limited utility for high concentrations. | |

| Acetone | 25 | 5.4 | 0.022 | Soluble. |

| 37 | 9.1 | 0.036 | Moderate solubility. |

Assumed Molecular Weight of Exemplarate Acid: 250 g/mol

Experimental Protocols

The following protocols describe the methodologies used to determine the thermodynamic and kinetic solubility of Exemplarate Acid.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability, especially for compounds with low solubility.[5]

Objective: To determine the maximum concentration of Exemplarate Acid that can dissolve in a solvent at equilibrium.[6]

Materials:

-

Exemplarate Acid (solid powder)

-

HPLC-grade solvents (Water, Ethanol, Methanol, DMSO, Acetonitrile, Acetone)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with UV detector or LC-MS/MS for quantification[2][7]

Procedure:

-

An excess amount of solid Exemplarate Acid (approximately 10 mg) is added to a 20 mL glass vial.[5]

-

The selected solvent (5 mL) is added to the vial.

-

The vial is sealed and placed in an orbital shaker set to the desired temperature (25°C or 37°C) and agitated for 24 hours to ensure equilibrium is reached.[2][6]

-

After incubation, the suspension is allowed to stand for 1 hour to allow larger particles to settle.

-

A sample of the supernatant is carefully withdrawn and centrifuged at 10,000 x g for 15 minutes to pellet any remaining undissolved solids.

-

The resulting supernatant is then filtered through a 0.22 µm syringe filter to remove any fine particulates.[8]

-

The clear filtrate is serially diluted with the appropriate solvent.

-

The concentration of Exemplarate Acid in the diluted filtrate is quantified using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.[9]

-

The experiment is performed in triplicate for each solvent and temperature combination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility assays are often used in early drug discovery for rapid assessment of a large number of compounds.[1] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[1][10]

Objective: To rapidly assess the solubility of Exemplarate Acid under non-equilibrium conditions, mimicking high-throughput screening (HTS) environments.

Materials:

-

Exemplarate Acid dissolved in DMSO (e.g., 20 mM stock solution)[4]

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Automated liquid handler

-

Plate shaker

Procedure:

-

A 20 mM stock solution of Exemplarate Acid is prepared in 100% DMSO.[4]

-

Using an automated liquid handler, serial dilutions of the DMSO stock solution are made.

-

A small volume (e.g., 2 µL) of each dilution is dispensed into the wells of a 96-well plate.

-

A larger volume of PBS (e.g., 198 µL) is then added to each well, bringing the final DMSO concentration to 1%.

-

The plate is sealed and shaken for 2 hours at room temperature.[10]

-

The presence of precipitate is measured. This can be done using nephelometry, which detects light scattering from insoluble particles, or by UV-Vis spectroscopy after filtering the plate to separate undissolved material.[1][12]

-

The lowest concentration at which precipitation is observed is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Screening

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

Caption: Thermodynamic Solubility Workflow.

Hypothetical Signaling Pathway for Exemplarate Acid

This diagram illustrates a hypothetical mechanism of action for Exemplarate Acid, where it inhibits a key kinase in a cancer-related signaling pathway.

Caption: Hypothetical Kinase Inhibition Pathway.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. bmglabtech.com [bmglabtech.com]

Unraveling "Arctic Acid": A Look at a Developing Therapeutic Landscape

While the term "Arctic acid" does not correspond to a recognized chemical compound in scientific literature, it is sometimes colloquially associated with the investigational therapy AT-001, being developed by Arctic Therapeutics. This in-depth guide explores the available scientific and clinical information surrounding AT-001, a promising agent in the field of neurodegenerative diseases.

Core Compound and Mechanism of Action

AT-001 is identified as a differentiated, purified, prescription-quality, GMP-grade N-acetylcysteine amide (NACA).[1] Its therapeutic potential is being explored in diseases characterized by oxidative stress and amyloid protein aggregation.[1]

Therapeutic Targets and Investigational Uses

Arctic Therapeutics is primarily focused on developing AT-001 for both rare and common forms of dementia.[2][3] The main indications currently under investigation are:

-

Hereditary Cystatin C Amyloid Angiopathy (HCCAA): A rare, serious genetic disorder prevalent in Iceland, characterized by the buildup of amyloid in the brain's blood vessels. This can lead to cerebral hemorrhage, stroke, and progressive dementia.[1] The European Medicines Agency (EMA) has granted AT-001 Orphan Drug Designation for this condition.[2]

-

Alzheimer's Disease (AD): A progressive neurodegenerative disorder and the most common cause of dementia.[2]

Arctic Therapeutics is also accelerating the development of therapies for neurology, autoimmune diseases, and inflammatory skin conditions.[4]

Clinical Trial Overview

AT-001 is currently undergoing several clinical trials to evaluate its safety and efficacy.[1][2][3]

| Trial Phase | Indication | Key Details | Status |

| Phase IIa | Alzheimer's Disease (mild cognitive impairment or mild dementia) | Multicentre, randomized, double-blind, placebo-controlled, dose-escalation study.[2] | EMA authorization received.[2][3][4] |

| Phase IIb/III | Hereditary Cystatin C Amyloid Angiopathy (HCCAA) | Evaluating safety, tolerability, and biomarker-based efficacy.[2] | EMA authorization received.[2][3] |

Table 1: Summary of AT-001 Clinical Trials

Experimental Protocols and Methodologies

The clinical trials for AT-001 employ a range of methodologies to assess its therapeutic potential.

Phase IIa Study in Alzheimer's Disease:

-

Design: A multicentre, randomized, double-blind, placebo-controlled, dose-escalation study.[2]

-

Participants: Individuals aged 50–85 with mild cognitive impairment (MCI) or mild Alzheimer's disease.[2][3]

-

Treatment Duration: 12 months with escalating oral doses of AT-001.[2][3]

-

Primary Outcome Measures: Safety and biomarker-based efficacy.[2]

-

Assessments:

-

Biomarkers:

// Nodes Patient_Screening [label="Patient Screening\n(MCI or Mild AD, 50-85 yrs)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Group [label="AT-001\n(Escalating Oral Doses)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Group [label="Placebo", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment_Period [label="12-Month Treatment", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Monthly_Assessments [label="Monthly Safety Labs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quarterly_Assessments [label="Quarterly Biomarker\nAssessments\n(pTau217, Total Tau, NfL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imaging_Assessments [label="MRI & PET Scans\n(Baseline, Mid, End)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Safety, Biomarker Efficacy,\nAmyloid Reduction)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Patient_Screening -> Randomization; Randomization -> Treatment_Group [label="Active"]; Randomization -> Placebo_Group [label="Control"]; Treatment_Group -> Treatment_Period; Placebo_Group -> Treatment_Period; Treatment_Period -> Monthly_Assessments [style=dashed]; Treatment_Period -> Quarterly_Assessments [style=dashed]; Treatment_Period -> Imaging_Assessments [style=dashed]; Monthly_Assessments -> Data_Analysis; Quarterly_Assessments -> Data_Analysis; Imaging_Assessments -> Data_Analysis; } .dot Caption: Workflow for the Phase IIa Clinical Trial of AT-001 in Alzheimer's Disease.

Potential Signaling Pathways

While the precise signaling pathways of AT-001 are still under investigation, its classification as an N-acetylcysteine amide (NACA) suggests a mechanism of action related to the modulation of oxidative stress. NACA is a precursor to the antioxidant glutathione (B108866). The potential pathway involves: